![molecular formula C13H16N2O3 B3036582 (E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate CAS No. 370880-76-5](/img/structure/B3036582.png)
(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate
Overview
Description
“(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate” is a type of carbamate compound . Carbamates are ester compounds of carbamic acid . They are widely used in the environment, and compared with other pesticides in nature, they are easier to decompose and have less durability .
Synthesis Analysis
Carbamates can be synthesized through various methods. One common method involves the reaction of amines with organic carbonates such as dimethyl carbonate . Another method involves heating urea and ethyl alcohol .Molecular Structure Analysis
The molecular structure of carbamates, including “(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate”, involves an ester of carbamic acid . The exact molecular structure of this specific compound is not available in the retrieved information.Chemical Reactions Analysis
Carbamates undergo various chemical reactions. They can be decomposed through physical removal, chemical reaction, biological degradation, and enzymatic degradation . Ethyl carbamate, for example, is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Scientific Research Applications
Ethyl Carbamate Degradation in Fermented Foods
Ethyl carbamate is most abundant in fermented foods such as Cachaca , Shaoxing wine , and Chinese liquor (baijiu) . While biodegradation can reduce its concentration, high ethanol levels and acidic environments often limit its degradation. Researchers have isolated a novel ethyl carbamate hydrolase (ECH) from Acinetobacter calcoaceticus. ECH exhibits high specificity to EC and excellent thermal stability. Immobilized ECH can decrease EC concentration in liquor by up to 71.6 μg/L .
Food Safety and Human Health
Understanding the carcinogenic mechanism of EC is essential. Animal studies have linked EC exposure to various cancers, including lung, lymphatic, liver, skin, and breast cancer . Therefore, research on EC’s impact on human health remains a critical area of study.
Baijiu Industry: Controlling EC Levels
Baijiu, a traditional Chinese spirit, often contains varying EC levels. Researchers have reported significant variability in EC concentrations across different Baijiu production regions and categories. Addressing EC contamination is crucial for ensuring food safety and maintaining product quality .
Enzyme Immobilization Techniques
Immobilization of ECH enhances its stability and applicability. Researchers explore various techniques, such as covalent binding, entrapment, and adsorption, to immobilize ECH for practical use in food processing and safety .
Flavor Substance Preservation
During EC degradation, preserving flavor substances is essential. Immobilized ECH minimally affects flavor compounds, making it suitable for industrial production. Filtration easily removes any residual flavor substances .
Analytical Methods for EC Detection
Developing sensitive and reliable methods for EC detection is crucial. Researchers employ gas chromatography-mass spectrometry (GC/MS) to quantify EC levels in Baijiu and other fermented products .
Biotechnological Approaches for EC Reduction
Exploring biotechnological strategies, such as genetic engineering, to reduce EC content in fermented foods is an ongoing area of research. These approaches aim to balance food safety, flavor preservation, and production efficiency.
Safety and Hazards
Carbamates, including ethyl carbamate, are genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . Ethyl carbamate has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .
Future Directions
Mechanism of Action
Target of Action
(E)-Benzyl allyl(2-(hydroxyimino)ethyl)carbamate is a type of carbamate compound . Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . Therefore, the immune system can be considered as a primary target of this compound.
Mode of Action
Carbamates, including (E)-Benzyl allyl(2-(hydroxyimino)ethyl)carbamate, exert their effects by inhibiting acetylcholinesterase activity . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological changes.
Biochemical Pathways
The formation of carbamates like (E)-Benzyl allyl(2-(hydroxyimino)ethyl)carbamate involves several biochemical pathways. One major pathway involves the reaction of urea and various proteins like citrulline during the fermentation step . Another pathway involves the reaction of cyanide and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .
Pharmacokinetics
It’s known that carbamates generally have relatively low durability and virulence compared to other types of pesticides . This suggests that they may be metabolized and excreted relatively quickly. The benchmark dose lower limit of ethyl carbamate, a related compound, is 0.3 mg/kg bw per day .
Result of Action
The result of the action of (E)-Benzyl allyl(2-(hydroxyimino)ethyl)carbamate is primarily genotoxic and carcinogenic effects . It has been shown to increase the incidences of various types of tumors in animal studies .
Action Environment
The action of (E)-Benzyl allyl(2-(hydroxyimino)ethyl)carbamate can be influenced by various environmental factors. For example, the formation of carbamates is exponentially accelerated at elevated temperatures . Additionally, the presence of certain microorganisms can influence the formation and degradation of carbamates .
properties
IUPAC Name |
benzyl N-[(2E)-2-hydroxyiminoethyl]-N-prop-2-enylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-9-15(10-8-14-17)13(16)18-11-12-6-4-3-5-7-12/h2-8,17H,1,9-11H2/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNPGPXWVWTJSS-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=NO)C(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(C/C=N/O)C(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.